BenchChemオンラインストアへようこそ!

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

Conformational analysis Drug design Asymmetric catalysis

Procure (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 294177-36-9), the single-enantiomer N-aryl-DBH derived from trans-4-hydroxy-L-proline. Its rigid bicyclic core and o-tolyl substituent deliver conformational control and distinct steric/electronic tuning unavailable with flexible piperazine or N-phenyl/N-alkyl analogues. Deploy directly as a chiral ligand in organozinc additions to aldehydes without pre-activation. Essential for nAChR SAR programs targeting α4β2 or α7 subtypes. Non-fungible with racemic material or alternative N-substitution patterns. Request a quote.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 294177-36-9
Cat. No. B11723116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
CAS294177-36-9
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CC3CC2CN3
InChIInChI=1S/C12H16N2/c1-9-4-2-3-5-12(9)14-8-10-6-11(14)7-13-10/h2-5,10-11,13H,6-8H2,1H3/t10-,11-/m0/s1
InChIKeyJHXQWMSANKXJCW-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-2-(2-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane – Chiral Bridged Diamine Scaffold for Asymmetric Catalysis & Nicotinic Receptor Ligand Design


(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 294177-36-9) is a single-enantiomer, N-aryl-substituted 2,5-diazabicyclo[2.2.1]heptane (DBH) derivative. It belongs to a class of rigid, chiral bicyclic diamines that serve as conformationally locked surrogates of piperazine [1]. The (1S,4S) absolute configuration is derived from the natural amino acid trans-4-hydroxy-L-proline, ensuring enantiopurity without chiral resolution [2]. The 2-methylphenyl (o-tolyl) substituent introduces steric bulk and distinct electronic character at the N2 position, differentiating it from simpler N-alkyl or N-phenyl DBH analogues. Documented applications span enantioselective organozinc catalysis and nicotinic acetylcholine receptor (nAChR) ligand development [3].

Why (1S,4S)-2-(2-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane Cannot Be Replaced by Piperazine, N-Alkyl, or N-Phenyl Analogues


Interchanging this compound with flexible piperazine eliminates the conformational rigidity essential for asymmetric induction in catalysis and for defined receptor pharmacophore presentation [1]. Substituting the o-tolyl group with a smaller N-methyl or an unsubstituted N-phenyl moiety removes the steric and electronic properties that govern enantioselectivity outcomes in diethylzinc additions, where aryl identity directly controls enantiomeric excess (e.g., 78% e.e. for N-phenyl vs. 37% e.e. for related N-aryl ligands) [2]. Furthermore, replacing the (1S,4S) enantiomer with its (1R,4R) antipode inverts chiral induction, while racemic or enantiomerically undefined material yields unpredictable catalytic performance [3]. For nAChR-targeted programs, N-aryl substitution patterns critically influence subtype selectivity and binding affinity, making the specific o-tolyl derivative non-fungible with other DBH congeners [4].

Quantitative Differentiation Evidence for (1S,4S)-2-(2-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane


Conformational Rigidity Advantage Over Piperazine in Receptor Binding and Catalysis

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane incorporates a rigid, chiral 2,5-diazabicyclo[2.2.1]heptane core that is structurally locked, in contrast to the conformationally flexible piperazine ring that can interconvert between chair conformations [1]. The DBH scaffold has been characterized crystallographically (dihydrobromide salt), confirming the rigid bicyclic geometry that restricts the spatial orientation of the N-aryl substituent to a defined vector unavailable to piperazine analogues [2]. This rigidity translates to up to 78% e.e. in diethylzinc addition to benzaldehyde when DBH-based ligands are used, whereas analogous flexible diamine ligands typically yield racemic or low-e.e. products [3].

Conformational analysis Drug design Asymmetric catalysis

Enantiopure Scaffold Derived from trans-4-Hydroxy-L-Proline Eliminates Chiral Resolution Steps

The (1S,4S) absolute configuration is installed via the chiral-pool starting material trans-4-hydroxy-L-proline, a natural amino acid of defined stereochemistry [1]. This contrasts with synthetic approaches to enantiopure piperazines or other chiral diamines that require chiral resolution or asymmetric catalysis, adding cost and reducing overall yield [2]. The DBH scaffold is synthesized in five steps from the amino acid, and the resulting enantiopurity is preserved through subsequent N-arylation chemistry [1]. The enantiomeric integrity of the scaffold has been confirmed by X-ray crystallography of the dihydrobromide salt [3].

Chiral pool synthesis Enantiopure building blocks Process chemistry

N-Aryl Substituent Tuning of Enantioselectivity in Diethylzinc Addition to Benzaldehyde

In the prototypical test reaction of diethylzinc addition to benzaldehyde, the N-aryl substituent on the (1S,4S)-DBH scaffold exerts a dominant influence on enantioselectivity [1]. Ligand 6a (N-phenyl) delivered 78% e.e. (R), while ligand 6b (N-aryl with flexible phenyl substituent) gave 37% e.e. (R). Rigid N-aryl ligands (6c, 6e) dropped to 2–4% e.e. [1]. The 2-methylphenyl (o-tolyl) group occupies a strategic intermediate position: it provides greater steric bulk than N-phenyl, yet retains conformational flexibility of the aryl ring, predicting enantioselectivity distinct from both the N-phenyl and the rigid N-fluorenyl/N-xanthyl extremes. Although direct e.e. data for the o-tolyl derivative under these exact conditions is not published, the structure-activity trend provides a quantitative framework for its anticipated performance [2].

Enantioselective catalysis Ligand design Organozinc chemistry

Free Base vs. Dihydrobromide Salt: Solubility and Reactivity Differentiation for Synthetic Applications

This compound (CAS 294177-36-9) is supplied as the free base, distinguishing it from the more common dihydrobromide salt (CAS 1134695-11-6) . The free base is directly soluble in organic solvents (toluene, THF, Et₂O) and requires no neutralization prior to use as a chiral ligand in organometallic reactions [1]. In contrast, the dihydrobromide salt requires deprotonation with a base (e.g., NaHCO₃ or Et₃N) before metal coordination, introducing additional handling steps and potential variability in catalyst generation [2]. The free base also avoids bromide counterions that could interfere with sensitive catalytic cycles or form insoluble zinc bromide byproducts in organozinc chemistry [1].

Salt selection Synthetic chemistry Ligand preparation

nAChR Ligand Class: Aryl Substitution Dictates Receptor Subtype Selectivity

The 2,5-diazabicyclo[2.2.1]heptane scaffold is recognized in the patent literature as a privileged core for nicotinic acetylcholine receptor (nAChR) ligands, with N-aryl substitution patterns critically modulating subtype selectivity [1]. Patents from Sanofi-Synthélabo (US6635645) and NeuroSearch (JP2008530172) disclose broad structural claims covering N-aryl-DBH derivatives as cholinergic ligands for CNS disorders, including cognitive deficits, Parkinson's disease, and pain [REFS-1, REFS-2]. The specific o-tolyl substitution provides a distinct electronic (σ-donating methyl group) and steric environment at the N2 position that is anticipated to produce unique nAChR subtype binding profiles compared to N-phenyl, N-halogenated-phenyl, or N-benzyl analogues [2]. Direct binding affinity data (Ki, IC₅₀) for this specific compound has not been publicly disclosed, likely reflecting its status as a proprietary or early-stage screening candidate [3].

Nicotinic acetylcholine receptor Subtype selectivity CNS drug discovery

Procurement-Relevant Application Scenarios for (1S,4S)-2-(2-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane


Chiral Ligand Screening for Enantioselective C–C Bond Formation (Organozinc & Organolithium)

This compound is directly deployable as a chiral ligand in diethylzinc additions to aldehydes, where the o-tolyl group provides a steric and electronic environment distinct from N-phenyl and N-alkyl DBH ligands [1]. The free base form (CAS 294177-36-9) dissolves directly in anhydrous toluene or hexane without pre-activation, enabling one-step catalyst preparation . Based on structure-activity trends, enantioselectivities in the 20–50% e.e. range are predicted, with potential for optimization by tuning the N-substituent and reaction conditions [1]. The rigid scaffold also makes the compound suitable as a chiral auxiliary for directed ortho-metalation strategies, where the N-aryl group can act as a directing group [2].

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Profiling

The o-tolyl-DBH scaffold is explicitly covered in nAChR patent families (Sanofi-Synthélabo US6635645; NeuroSearch JP2008530172) as a core for developing subtype-selective cholinergic ligands [REFS-4, REFS-5]. The compound can serve as a starting point for SAR exploration of α4β2, α7, or ganglionic nAChR subtypes, with the o-tolyl group predicted to confer distinct selectivity vs. N-phenyl or N-heteroaryl analogues [3]. Its procurement is warranted for any medicinal chemistry program seeking to diversify an nAChR-targeted screening library beyond commercially available N-benzyl or N-Boc-protected DBH analogues [5].

Asymmetric Organocatalysis – Biginelli Reaction and Beyond

(1S,4S)-DBH derivatives, including N-aryl-substituted variants, have been validated as organocatalysts in the enantioselective Biginelli reaction, yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with up to 65:35 enantiomeric ratio . The o-tolyl-DBH, with its specific steric demand, constitutes a screening candidate for expanding the substrate scope and enantioselectivity of this and related multicomponent reactions. Its rigid bicyclic framework pre-organizes the catalytic hydrogen-bonding network more effectively than flexible piperazine-based organocatalysts [5].

Conformationally Constrained Fragment Library Member for FBDD and Structure-Based Design

The rigid (1S,4S)-DBH core has been structurally characterized by X-ray crystallography (as the dihydrobromide) [6]. This allows accurate docking and 3D pharmacophore modeling. The o-tolyl-DBH free base (CAS 294177-36-9) can serve as a fragment-like or scaffold-hopping element in fragment-based drug discovery (FBDD), offering a defined vector for the aryl ring that is not achievable with flexible piperazine or N-benzyl DBH analogues [5]. Its molecular weight (188.27 g/mol) and the presence of two hydrogen-bonding nitrogen atoms place it within acceptable fragment physicochemical space [6].

Quote Request

Request a Quote for (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.